molecular formula C16H17ClN2O2S B2431455 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide CAS No. 913241-23-3

2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B2431455
CAS No.: 913241-23-3
M. Wt: 336.83
InChI Key: DJEIIMSIJWXHTD-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with an aminophenylthio group and a chloromethoxyphenyl group attached to a propanamide backbone.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(5-chloro-2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10(22-13-6-4-12(18)5-7-13)16(20)19-14-9-11(17)3-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEIIMSIJWXHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Aminophenylthio Intermediate: This step involves the reaction of 4-aminothiophenol with an appropriate halogenated precursor under basic conditions to form the aminophenylthio intermediate.

    Coupling with Chloromethoxyphenyl Derivative: The aminophenylthio intermediate is then coupled with a 5-chloro-2-methoxyphenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Propanamide Backbone:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can involve reagents like sodium methoxide (NaOCH₃).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial and anticancer agent due to its structural characteristics. Research indicates that the compound may interact with specific biological targets, modulating their activity and leading to therapeutic effects. The aminophenylthio group can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the chloromethoxyphenyl group may enhance binding affinity and specificity.

Anticancer Activity

Studies have explored the anticancer properties of 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide against various human cancer cell lines. For instance, it has been evaluated for cytotoxic effects, apoptosis induction, and cell cycle arrest mechanisms. These studies suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Materials Science

In materials science, this compound is being investigated for its role in the development of advanced materials such as polymers or coatings with specific properties. Its unique chemical structure allows for versatile interactions that can be exploited in creating functional materials with desired characteristics.

Biological Studies

The interactions of this compound with biological targets are a focus of ongoing research. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Industrial Applications

This compound may also find applications as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes. Its unique properties could enhance the performance of products in which it is incorporated.

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenylthio group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chloromethoxyphenyl group may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    2-[(4-aminophenyl)thio]-N-(2,5-dimethoxyphenyl)acetamide: This compound has a similar aminophenylthio group but differs in the substitution pattern on the aromatic ring and the acetamide backbone.

    2-(4-aminophenyl)benzothiazole: This compound features a benzothiazole ring instead of the propanamide backbone, offering different chemical and biological properties.

Uniqueness: 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenylthio and chloromethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide , with the CAS number 913241-23-3, is a member of the thioamide class and has garnered attention for its potential biological activities. This article delves into its biological activity, supported by various studies, data tables, and research findings.

  • Molecular Formula : C16_{16}H17_{17}ClN2_2O2_2S
  • Molecular Weight : 336.84 g/mol
  • Structure : The compound features a thioether linkage, an amide functional group, and halogenated aromatic systems which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thioamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.

StudyOrganisms TestedActivity Observed
E. coli, S. aureusInhibition at 50 µM concentration
Pseudomonas aeruginosaModerate inhibition observed

Anticancer Potential

The compound has shown promise in anticancer assays. Specifically, it has been evaluated for its ability to induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Method : MTT assay for cell viability and flow cytometry for apoptosis detection.
  • Findings :
    • IC50 values were noted around 25 µM for HeLa cells.
    • Flow cytometry indicated increased annexin V/PI staining in treated cells, suggesting apoptosis.

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, the compound may act as a modulator of protein kinases involved in cell signaling.

Toxicological Profile

Initial toxicological assessments suggest that while the compound exhibits significant biological activity, its safety profile requires further investigation. The Ames test results indicate a strong positive response, suggesting potential mutagenicity under certain conditions .

Summary of Key Studies

  • Antimicrobial Studies : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Significant reduction in viability of several cancer cell lines with evidence of apoptosis.
  • Toxicological Assessments : Positive results in mutagenicity tests warrant caution in therapeutic applications.

Data Table of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/Effect Concentration
AntimicrobialE. coli50 µM
S. aureus50 µM
AnticancerHeLa25 µM
MCF-730 µM
MutagenicityAmes TestPositive

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